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molecular formula C19H22N2OS B8321685 1-(4-(Benzo[d]thiazol-2-ylamino)phenyl)-2-ethylbutan-1-ol

1-(4-(Benzo[d]thiazol-2-ylamino)phenyl)-2-ethylbutan-1-ol

Cat. No. B8321685
M. Wt: 326.5 g/mol
InChI Key: CNFLZBPLFCLMKG-UHFFFAOYSA-N
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Patent
US06486187B1

Procedure details

The following reaction was performed under a N2 atmosphere. A mixture of N-(4-bromophenyl)-2-benzothiazolamine (0.492 mol) in THF (2700 ml) was stirred at −70° C. Butyllithium (0.984 mol; 2.5 M in hexane) was added dropwise at −65° C. The mixture was stirred for one hour. A solution of 2-ethyl-butanal (0.492 mol) in THF (300 ml) was added dropwise at −75° C. The mixture was allowed to warm to RT overnight. A 10% aqueous NH4Cl solution (3000 ml) was added and the mixture was stirred for 15 minutes. The separated aqueous phase was extracted with EtOAc (1000 ml). The separated organic layer was dried, filtered and the solvent evaporated. The residue was crystallized from methyl isobutyl keton. The precipitate was filtered off and dried, yielding 109 g (68%) of (±)-4-(2-benzothiazolylamino)-α-(1-ethylpropyl)benzenemethanol (interm 28).
Quantity
0.492 mol
Type
reactant
Reaction Step One
Name
Quantity
2700 mL
Type
solvent
Reaction Step One
Quantity
0.984 mol
Type
reactant
Reaction Step Two
Quantity
0.492 mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Quantity
3000 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]2[S:10][C:11]3[CH:17]=[CH:16][CH:15]=[CH:14][C:12]=3[N:13]=2)=[CH:4][CH:3]=1.C([Li])CCC.[CH2:23]([CH:25]([CH2:28][CH3:29])[CH:26]=[O:27])[CH3:24].[NH4+].[Cl-]>C1COCC1>[S:10]1[C:11]2[CH:17]=[CH:16][CH:15]=[CH:14][C:12]=2[N:13]=[C:9]1[NH:8][C:5]1[CH:6]=[CH:7][C:2]([CH:26]([CH:25]([CH2:28][CH3:29])[CH2:23][CH3:24])[OH:27])=[CH:3][CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.492 mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)NC=1SC2=C(N1)C=CC=C2
Name
Quantity
2700 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.984 mol
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
0.492 mol
Type
reactant
Smiles
C(C)C(C=O)CC
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
3000 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
was stirred at −70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The following reaction
STIRRING
Type
STIRRING
Details
The mixture was stirred for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
The separated aqueous phase was extracted with EtOAc (1000 ml)
CUSTOM
Type
CUSTOM
Details
The separated organic layer was dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from methyl isobutyl keton
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
S1C(=NC2=C1C=CC=C2)NC2=CC=C(C=C2)C(O)C(CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 109 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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